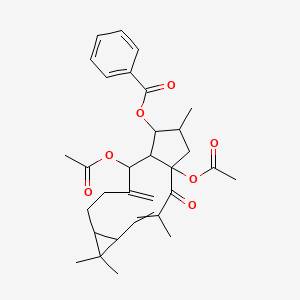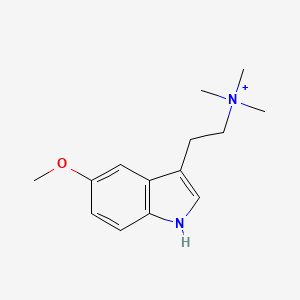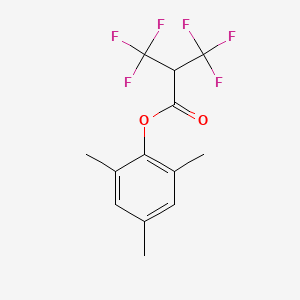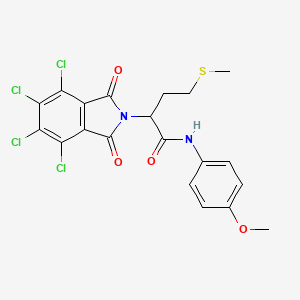![molecular formula C24H18N2O5 B12463853 2-oxo-2-phenylethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B12463853.png)
2-oxo-2-phenylethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and yield.
Análisis De Reacciones Químicas
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Aplicaciones Científicas De Investigación
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of cellular processes, resulting in the compound’s observed biological activities .
Comparación Con Compuestos Similares
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer activities.
The uniqueness of 2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H18N2O5 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
phenacyl 2-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C24H18N2O5/c27-21(16-8-2-1-3-9-16)14-31-24(30)19-12-6-7-13-20(19)25-15-26-22(28)17-10-4-5-11-18(17)23(26)29/h1-13,25H,14-15H2 |
Clave InChI |
YPLPXOBNTBHGKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12463788.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)


![1-Oxo-1-phenylbutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463830.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide](/img/structure/B12463849.png)
![3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12463851.png)
